4-(3-Chlorobenzoyl)isoquinoline
Overview
Description
4-(3-Chlorobenzoyl)isoquinoline is a benzoylisoquinoline alkaloid . It has a molecular weight of 267.71 . The IUPAC name for this compound is (3-chlorophenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The molecular formula of 4-(3-Chlorobenzoyl)isoquinoline is C16H10ClNO . The InChI code for this compound is 1S/C16H10ClNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H .Scientific Research Applications
Activation in Cystic Fibrosis Treatment
4-Chlorobenzo[F]isoquinoline (CBIQ) is significant in activating CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4 K+-channels, essential in cystic fibrosis treatment. It uniquely activates the DeltaF508 CFTR mutation, found in about 75% of cystic fibrosis patients, a property not shared with other benzoquinolines (Murthy et al., 2005).
Mass Spectrometric Study for Drug Candidates
Substituted isoquinolines, like 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, are potential prolylhydroxylase inhibitor drug candidates. Mass spectrometric studies have shown unusual gas-phase formations of carboxylic acids after collisional activation, providing insights for drug characterization in clinical and forensic analysis (Thevis et al., 2008).
Monoamine Oxidase B Activity Inhibition
4-Organoseleno-Isoquinolines have been studied for their inhibitory activity on MAO-B activities, relevant for treating emotional and neurodegenerative disorders. Their selective and reversible inhibition properties make them promising third-generation MAO inhibitors (Sampaio et al., 2016).
Palladium-Catalyzed Amination
The palladium-catalyzed amination of 1-chloroisoquinolines for synthesizing new 1,3-disubstituted isoquinolines is a notable application in chemical synthesis. This process facilitates the formation of various isoquinoline derivatives, crucial in the development of new chemical entities (Prabakaran et al., 2010).
Structural Analysis and Ligand Potential
The preparation of 3-Cyano-1-(2-Pyridyl)Isoquinolines highlights the structural importance of isoquinolines in natural products and drugs. These compounds are also of interest as ligands for transition metal cations, suggesting potential applications in material science and catalysis (Kopchuk et al., 2014).
properties
IUPAC Name |
(3-chlorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYNPHWMFJYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269682 | |
Record name | (3-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzoyl)isoquinoline | |
CAS RN |
1187170-78-0 | |
Record name | (3-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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